Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinolines are heterocyclic aromatic compounds that have diverse applications in chemistry, biology, and medicine.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: is a chemical compound with a complex structure that combines a quinoline ring system with various functional groups.
Preparation Methods
- The synthetic routes for Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate can vary, but one common approach involves the Fischer indole synthesis.
- In this method, cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound, which can then be further modified to obtain This compound .
Chemical Reactions Analysis
- Some common reactions include oxidation, reduction, and substitution reactions.
- Reagents and conditions used in these reactions depend on the specific transformation desired.
- Major products formed from these reactions may include derivatives of quinolines or other related compounds.
Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: can undergo various chemical reactions due to its functional groups.
Scientific Research Applications
- In particular, indole compounds exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects .
- The specific applications of Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate may include drug development, agrochemicals, and materials science.
Indole derivatives: , including quinolines, have diverse biological and clinical applications.
Mechanism of Action
- The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
- indole derivatives often interact with specific molecular targets or pathways within cells.
- These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
Comparison with Similar Compounds
- While I couldn’t find direct information on similar compounds to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate , it’s essential to compare its properties and applications with other indole derivatives.
- Researchers often study related compounds to understand their unique features and potential advantages.
Properties
IUPAC Name |
methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCVZLBQUCUVBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674821 |
Source
|
Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-48-6 |
Source
|
Record name | Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.